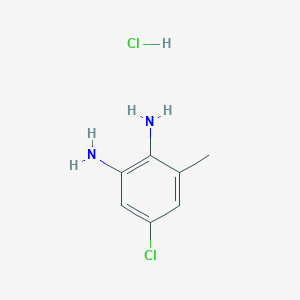

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride

Beschreibung

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride is a substituted aromatic amine hydrochloride salt characterized by a benzene ring functionalized with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at the 2-, 4-, and 6-positions, respectively. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis, agrochemical intermediates, or polymer chemistry . Its structural features, including electron-withdrawing (Cl) and electron-donating (CH₃) substituents, influence its reactivity in nucleophilic or electrophilic reactions.

Eigenschaften

IUPAC Name |

5-chloro-3-methylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZLTXPFQQWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride typically involves the chlorination of 3-methyl-1,2-benzenediamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amines, and other functionalized benzene derivatives .

Wissenschaftliche Forschungsanwendungen

The search results provide limited information about the specific applications of "(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride." However, some results discuss related compounds and their uses, which can provide some context.

It is important to note that "(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride" is likely the hydrochloride salt of 4-chloro-ortho-toluidine .

Chemical Information and Synthesis

- Synthesis of related compounds A patent discusses the preparation of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, which involves multiple steps using thiazolamine-5-carboxylic acid, ethyl ester, and 2-methyl-4,6-dichloro pyrimidine as raw materials .

Potential Applications Based on Related Compounds

- Metabolites in Pharmaceutical Compositions N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide is a protein tyrosine kinase inhibitor and Src Kinase inhibitor, useful for treating immunological and oncological diseases . The invention relates to metabolites of this compound and their use in pharmaceutical compositions for treating oncological and immunological disorders .

- nNOS inhibitors 2-aminopyridine-based molecules have shown promise as nNOS inhibitors .

- Pesticide and Acaricide Intermediate 4-chloro-ortho-toluidine has been used since the 1960s in the manufacture of chlordimeform, a pesticide and acaricide .

Toxicity

Wirkmechanismus

The mechanism of action of (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with target molecules, while the chloro and methyl groups contribute to the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride with analogous aromatic amines and hydrochloride salts, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Effects on Reactivity: The chloro group in (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride increases electrophilicity at the aromatic ring, facilitating substitution reactions. This contrasts with aliphatic amines like [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride, which exhibit nucleophilic behavior in polymer synthesis .

Solubility and Stability: Hydrochloride salts generally improve water solubility. However, phenolic analogs (e.g., 5-Amino-6-chloro-o-cresol) have higher solubility due to -OH groups, whereas the target compound may require polar aprotic solvents (e.g., DMF) for dissolution . Aliphatic amine hydrochlorides (e.g., [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride) are less prone to oxidative degradation than aromatic amines under ambient conditions .

Applications :

- The target compound’s aromatic structure suggests utility in heterocyclic synthesis (e.g., benzimidazoles or triazines), whereas pyrazole-based hydrochlorides (e.g., 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride) are preferred in metal-ligand complexes .

- In polyurethane synthesis, aliphatic amine hydrochlorides act as chain extenders, while aromatic analogs like the target compound may interfere due to slower reaction kinetics .

Biologische Aktivität

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride, a compound with the chemical formula C7H10ClN2·HCl, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine and industry, and findings from relevant studies.

The compound features an amino group, a chloro substituent, and a methyl group on a phenyl ring. These functional groups contribute to its reactivity and interaction with biological targets.

The mechanism of action involves several pathways:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with target molecules, enhancing binding affinity.

- Reactivity : The chloro and methyl groups influence the compound's overall reactivity, affecting its interaction with enzymes and proteins.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, potentially altering metabolic pathways.

Antimicrobial Activity

Studies have indicated that (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Anticancer Potential

Research has explored the compound's role as an anticancer agent. It has been observed to inhibit the growth of cancer cells in various models. For instance, it was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability. The underlying mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies

- In Vivo Study on Tumor Growth : In a study involving mice treated with (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride, significant reductions in tumor size were noted compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors .

- Long-term Exposure Effects : A study focusing on long-term exposure to this compound indicated potential carcinogenic effects at high doses, particularly relating to bladder cancer incidence among workers exposed during manufacturing processes . This highlights the necessity for careful handling and further investigation into its safety profile.

Applications in Research and Industry

The compound serves multiple roles:

- Synthesis Intermediate : It is utilized as a building block in organic synthesis for developing more complex molecules used in pharmaceuticals and agrochemicals .

- Biological Research : Its properties make it valuable in studying enzyme interactions and protein modifications.

- Industrial Uses : It is also employed in producing dyes and pigments due to its chemical stability and reactivity.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; MIC values comparable to antibiotics |

| Anticancer | Induces apoptosis; reduces tumor growth in vivo |

| Enzyme Interaction | Modulates specific enzyme activities affecting metabolic pathways |

Q & A

Q. What are the established synthetic routes for (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chlorination and amination of precursor aromatic compounds. A common approach is the catalytic hydrogenation of nitro intermediates in acidic media, followed by hydrochlorination. Key parameters include:

Q. How is the compound’s structural integrity validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystal growth : Slow evaporation from methanol at 4°C to obtain diffraction-quality crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .

- Refinement : Employ SHELXL for full-matrix least-squares refinement, achieving R-factors < 0.05 .

- Validation : Check for hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying humidity conditions?

Methodological Answer: Contradictions arise from differing experimental setups. To standardize:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen flow (10°C/min) to quantify dehydration steps. Hydrochloride salts typically decompose above 250°C, but hygroscopicity may lower this threshold .

- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH. If deliquescence occurs, use desiccants (e.g., silica gel) during storage .

- Cross-validate : Compare with vapor–solid equilibrium data from thermogravimetric methods (e.g., enthalpy of sublimation ≈ 120 kJ/mol) .

Q. What advanced techniques address challenges in quantifying trace impurities (e.g., dihydrochloride salts)?

Methodological Answer:

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Dihydrochloride salts elute earlier due to higher polarity .

- NMR Spectroscopy : ¹H-NMR in D₂O resolves proton environments; dihydrochloride salts show distinct NH₂ proton splitting (δ 8.2–8.5 ppm) .

- Ion Chromatography : Quantify chloride counterions; deviations from 1:1 (amine:HCl) ratios indicate impurities .

Q. How can computational modeling predict reactivity in novel derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian16 with B3LYP/6-311++G(d,p) basis set to model electrophilic substitution at the 4-chloro position .

- Docking Studies : For pharmaceutical applications, simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

- Solvent Effects : Include PCM models to account for ethanol/water solvation .

Key Notes for Experimental Design:

- Safety : Always use fume hoods and PPE (gloves, goggles) due to potential HCl release during decomposition .

- Reproducibility : Document batch-specific variations (e.g., solvent traces) in supplementary data .

- Data Sharing : Cite SHELX programs (if used) and deposit crystallographic data in the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.